7-Methylenepentadecane
Overview
Description
7-Methylenepentadecane is an organic compound with the molecular formula C16H32. It is a hydrocarbon belonging to the class of alkenes, characterized by the presence of a methylene group attached to the seventh carbon of a pentadecane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylenepentadecane can be achieved through various methods, including:
Oligomerization of α-olefins: This method involves the use of zirconocene catalysts to oligomerize higher α-olefins.
Hydroformylation followed by hydrogenation: This method involves the hydroformylation of 1-hexene to form the corresponding aldehyde, followed by hydrogenation to yield this compound.
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research and specialized industries. the methods mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
7-Methylenepentadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound to its corresponding alkane.
Substitution: The methylene group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Halogenation reactions typically use chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Pentadecane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
7-Methylenepentadecane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies on the biological activity of alkenes often use this compound as a model compound.
Medicine: Research into the pharmacological properties of alkenes may involve this compound.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methylenepentadecane involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions with electrophiles, leading to the formation of more complex molecules. The methylene group provides a site for chemical modifications, allowing for the study of structure-activity relationships in various chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Pentadecane: A saturated hydrocarbon with the formula C15H32.
1-Hexadecene: An alkene with the formula C16H32, differing in the position of the double bond.
2-Hexyldecane: A saturated hydrocarbon with a similar carbon chain length but lacking the double bond.
Uniqueness
7-Methylenepentadecane is unique due to the presence of the methylene group at the seventh carbon, which imparts distinct chemical reactivity and properties compared to its saturated and unsaturated analogs. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
7-methylidenepentadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32/c1-4-6-8-10-11-13-15-16(3)14-12-9-7-5-2/h3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLHOOZJEFGTPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=C)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472200 | |
Record name | 7-Methylenepentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13043-55-5 | |
Record name | 7-Methylenepentadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13043-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexyl-1-decene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013043555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methylenepentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methylenepentadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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